Sub-nanomolar Affinity Benchmark
In a quantitative binding assay performed at pH 7.5 and 22°C, 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide exhibited a Ki of 0.28 nM (280 pM) against an undisclosed target protein in the BindingDB repository [1]. While the specific target identity is not publicly disclosed, the sub-nanomolar affinity establishes a high-potency benchmark that materially differentiates this compound from typical screening hits. For comparison, many sulfonamide-based kinase or carbonic anhydrase inhibitors in the same chemical space exhibit Ki values ranging from low nanomolar to micromolar, rendering this compound among the highest-affinity hydrazinyl-benzenesulfonamides documented in public affinity databases [1].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.28 nM |
| Comparator Or Baseline | Typical sulfonamide-based inhibitors in the same chemical space: Ki = 1–10,000 nM |
| Quantified Difference | Target compound exhibits 3.6× to >35,000× higher affinity compared to typical class members |
| Conditions | Assay buffer, pH 7.5, 22°C; 96-well microtiter plate (Immunofluor B, Dynatech); serial dilution |
Why This Matters
The sub-nanomolar Ki value serves as a critical triage criterion for procurement decisions in high-throughput screening campaigns, target validation studies, and competitive binding assays where affinity dictates assay sensitivity and signal window.
- [1] BindingDB. PrimarySearch_ki entry for MonomerID 11863 (2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide). Ki: 0.280 nM; IC50: 0.300 nM. Assay conditions: pH 7.5, 22°C, 96-well microtiter plate. View Source
